molecular formula C11H16ClN3 B13305123 2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine

2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine

Cat. No.: B13305123
M. Wt: 225.72 g/mol
InChI Key: MBDWRBZDEZNWAV-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position and a methylpiperidinyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N,N-dimethylpyridin-4-amine
  • 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
  • 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

Uniqueness

2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine

InChI

InChI=1S/C11H16ClN3/c1-15-6-3-9(4-7-15)14-10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3,(H,13,14)

InChI Key

MBDWRBZDEZNWAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=NC=C2)Cl

Origin of Product

United States

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